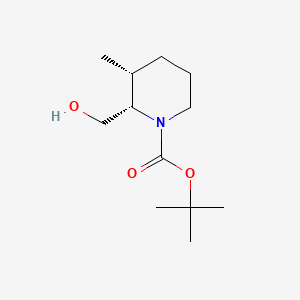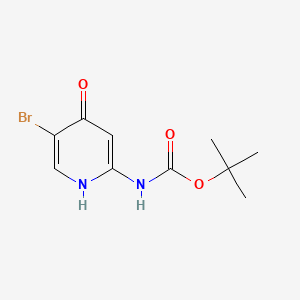
1-(2-aminopropan-2-yl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminopropan-2-yl)cyclobutan-1-ol (APCB) is an organic compound with a unique cyclic structure that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
1-(2-aminopropan-2-yl)cyclobutan-1-ol has been studied for its potential applications in a variety of scientific research areas, including drug delivery, catalysis, and biochemistry. In drug delivery, this compound has been used to form nanoparticles that can be used to deliver drugs to specific target sites. In catalysis, this compound has been used as a catalyst for the synthesis of various organic compounds. In biochemistry, this compound has been used to study the structure and function of enzymes and other proteins.
Mécanisme D'action
The mechanism of action of 1-(2-aminopropan-2-yl)cyclobutan-1-ol is not yet fully understood. However, it is believed to interact with proteins and other molecules in the cell in order to affect their structure and function. It is thought to interact with proteins through hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, proteins, and other molecules in the cell. It has also been shown to affect the expression of genes and the production of proteins. In addition, this compound has been shown to affect the metabolism of cells and the transport of molecules across cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-aminopropan-2-yl)cyclobutan-1-ol has a number of advantages for use in laboratory experiments. It is easy to synthesize and can be used in a variety of reactions. In addition, it is relatively stable and has a low toxicity. However, there are also some limitations to its use. It is not very soluble in water, and it can be difficult to purify.
Orientations Futures
There are a number of potential future directions for the use of 1-(2-aminopropan-2-yl)cyclobutan-1-ol in scientific research. For example, it could be used to further study the biochemical and physiological effects of the compound. It could also be used to develop new drug delivery systems and catalysts. In addition, it could be used to study the structure and function of proteins and other molecules in the cell. Finally, it could be used to explore new methods of synthesizing organic compounds.
Méthodes De Synthèse
1-(2-aminopropan-2-yl)cyclobutan-1-ol can be synthesized through a variety of methods, including the reaction of 1-chloro-2-propanol with cyclobutanone in the presence of a base. This reaction produces a mixture of this compound and 1-(2-hydroxypropan-2-yl)cyclobutan-1-ol in a 1:1 ratio. The reaction can also be catalyzed with an acid, such as hydrochloric acid, to produce the desired compound in higher yields.
Propriétés
IUPAC Name |
1-(2-aminopropan-2-yl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2,8)7(9)4-3-5-7/h9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOJKPCMMDVAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1(CCC1)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid](/img/structure/B6606003.png)
![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)
![(3E,9S)-9-(2-methylpropyl)-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,3'-piperidin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6606009.png)





![N-[3'-(4-amino-5-chloro-2-oxo-1,2-dihydropyrimidin-1-yl)-[1,1'-biphenyl]-2-yl]prop-2-enamide](/img/structure/B6606042.png)
![3-[(2Z)-3-[5-methyl-2-(trifluoromethyl)phenyl]-4-oxo-1,3-thiazolidin-2-ylidene]-1-[(2R)-1-(4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}phenyl)propan-2-yl]urea](/img/structure/B6606053.png)
![ethyl 4-{[methyl({[(2S)-5-oxopyrrolidin-2-yl]methyl})carbamoyl]formamido}-[1,1'-biphenyl]-3-carboxylate](/img/structure/B6606068.png)
![methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B6606070.png)
